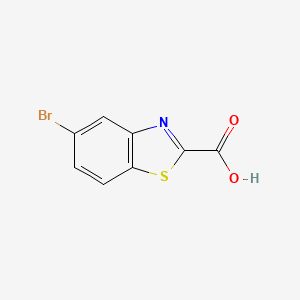

5-Bromobenzothiazole-2-carboxylic acid

Description

BenchChem offers high-quality 5-Bromobenzothiazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzothiazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGXSIAWVAKJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284192 | |

| Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-52-4 | |

| Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromobenzothiazole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-Bromobenzothiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the strategic considerations behind the synthetic route, a step-by-step experimental protocol, and the necessary characterization data. The presented synthesis is a two-step process commencing with the cyclocondensation of 2-amino-4-bromothiophenol with ethyl chlorooxoacetate to form the corresponding ester, followed by its hydrolysis to yield the target carboxylic acid. This guide emphasizes the rationale behind the choice of reagents and conditions to ensure a reliable and reproducible synthesis.

Introduction and Strategic Overview

5-Bromobenzothiazole-2-carboxylic acid is a valuable scaffold in the design and synthesis of novel therapeutic agents. The benzothiazole core is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The presence of the bromine atom at the 5-position offers a versatile handle for further functionalization via cross-coupling reactions, enabling the generation of diverse compound libraries. The carboxylic acid moiety at the 2-position provides a key site for amide bond formation and other modifications.

The synthesis of 2-substituted benzothiazoles is most commonly achieved through the condensation of a 2-aminothiophenol with a suitable electrophilic partner. In the case of 5-Bromobenzothiazole-2-carboxylic acid, the logical precursor is 2-amino-4-bromothiophenol. The introduction of the 2-carboxylic acid group can be accomplished by using a C2 synthon that is at the appropriate oxidation state. While direct condensation with oxalic acid is possible, it often requires harsh conditions. A more controlled and higher-yielding approach involves a two-step sequence:

-

Cyclocondensation: Reaction of 2-amino-4-bromothiophenol with an ester of an oxalic acid derivative, such as ethyl chlorooxoacetate, to form ethyl 5-bromobenzothiazole-2-carboxylate.

-

Hydrolysis: Conversion of the resulting ester to the desired carboxylic acid.

This strategy offers several advantages, including milder reaction conditions and easier purification of the intermediate ester.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-established reaction pathway for benzothiazole formation.

Cyclocondensation

The initial step involves the nucleophilic attack of the more nucleophilic thiol group of 2-amino-4-bromothiophenol on the electrophilic carbonyl carbon of ethyl chlorooxoacetate. This is followed by an intramolecular cyclization, where the amino group attacks the second carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of the aromatic benzothiazole ring.

Caption: Cyclocondensation of 2-amino-4-bromothiophenol.

Hydrolysis

The second step is a standard ester hydrolysis. Under basic conditions, a hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, and subsequent acidification of the resulting carboxylate salt yields the final 5-Bromobenzothiazole-2-carboxylic acid.

Caption: Hydrolysis of the intermediate ester.

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 2-Amino-4-bromothiophenol | ≥97% | Commercially Available |

| Ethyl chlorooxoacetate | ≥98% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Pyridine | Anhydrous | Commercially Available |

| Sodium Hydroxide | ACS Reagent Grade | Commercially Available |

| Hydrochloric Acid | Concentrated (37%) | Commercially Available |

| Ethyl Acetate | ACS Reagent Grade | Commercially Available |

| Hexane | ACS Reagent Grade | Commercially Available |

| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available |

Instrumentation: Standard laboratory glassware, magnetic stirrer with heating, rotary evaporator, thin-layer chromatography (TLC) apparatus, and a melting point apparatus.

Step 1: Synthesis of Ethyl 5-Bromobenzothiazole-2-carboxylate

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-4-bromothiophenol (10.0 g, 49.0 mmol) in anhydrous ethanol (100 mL).

-

To this solution, add anhydrous pyridine (4.3 g, 54.0 mmol, 1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add ethyl chlorooxoacetate (7.4 g, 54.0 mmol, 1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate).

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate (150 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: gradient of 5% to 20% ethyl acetate in hexane) to afford ethyl 5-bromobenzothiazole-2-carboxylate as a solid.

Step 2: Synthesis of 5-Bromobenzothiazole-2-carboxylic acid

-

In a 250 mL round-bottom flask, dissolve the ethyl 5-bromobenzothiazole-2-carboxylate (10.0 g, 34.7 mmol) from the previous step in ethanol (100 mL).

-

Add a solution of sodium hydroxide (2.8 g, 70.0 mmol, 2.0 equivalents) in water (20 mL).

-

Heat the reaction mixture to reflux for 2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to yield 5-Bromobenzothiazole-2-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 5-bromobenzothiazole-2-carboxylate | C₁₀H₈BrNO₂S | 286.15 | 98-102 | White to off-white solid |

| 5-Bromobenzothiazole-2-carboxylic acid | C₈H₄BrNO₂S | 258.09 | >250 (decomposes) | White to pale yellow solid |

Spectroscopic Data for 5-Bromobenzothiazole-2-carboxylic acid:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5-14.5 (br s, 1H, COOH), 8.35 (d, J = 1.9 Hz, 1H, H-4), 8.15 (d, J = 8.6 Hz, 1H, H-7), 7.70 (dd, J = 8.6, 1.9 Hz, 1H, H-6).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.5 (C=O), 158.0 (C-2), 152.1 (C-7a), 136.2 (C-3a), 129.8 (C-6), 125.4 (C-4), 122.9 (C-7), 119.8 (C-5).

-

IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1705 (C=O stretch), 1590, 1475, 1290, 810.

-

Mass Spectrometry (ESI-MS): m/z 257.9 [M-H]⁻.

Safety and Handling

-

2-Amino-4-bromothiophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Ethyl chlorooxoacetate: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Handle in a fume hood.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide outlines a reliable and reproducible two-step synthesis of 5-Bromobenzothiazole-2-carboxylic acid. The described protocol, based on the cyclocondensation of 2-amino-4-bromothiophenol with ethyl chlorooxoacetate followed by hydrolysis, provides a practical route to this valuable building block for drug discovery and medicinal chemistry. The detailed experimental procedures and characterization data will aid researchers in the successful synthesis and verification of the target compound.

References

-

General methods for the synthesis of benzothiazoles are reviewed in

- Synthesis of related benzothiazole-2-carboxylates can be found in various chemical supplier databases and patents. For example, the synthesis of the methyl ester is described by chemical suppliers.

-

Protocols for ester hydrolysis are widely available in standard organic chemistry textbooks and literature.

-

"Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates." Molecules, 2021 , 26(18), 5605. [Link]

-

-

Physicochemical and spectroscopic data for 5-Bromobenzothiazole-2-carboxylic acid (CAS 1187928-52-4) can be found in chemical databases such as PubChem and those of commercial suppliers.

-

PubChem entry for 5-Bromo-2-benzothiazolecarboxylic acid. [Link]

-

5-Bromobenzothiazole-2-carboxylic acid chemical structure

An In-Depth Technical Guide to 5-Bromobenzothiazole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The benzothiazole ring system is a prominent member of this class, forming the core of numerous therapeutic agents.[1][2] 5-Bromobenzothiazole-2-carboxylic acid is a key derivative of this scaffold, offering a unique combination of features: a rigid, heterocyclic core for specific protein interactions, a carboxylic acid handle for derivatization, and a bromine atom that serves as a versatile synthetic anchor for building molecular complexity.

This guide provides a comprehensive technical overview of 5-Bromobenzothiazole-2-carboxylic acid, intended for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, spectroscopic signature, and its burgeoning applications as a foundational building block in the quest for novel therapeutics.

Core Chemical and Physical Properties

5-Bromobenzothiazole-2-carboxylic acid is a solid organic compound whose structure is defined by a bicyclic system where a benzene ring is fused to a thiazole ring, with a bromine atom at position 5 and a carboxylic acid group at position 2.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrNO₂S | [3] |

| Molecular Weight | 258.09 g/mol | [3] |

| CAS Number | 1187928-52-4 | [3] |

| Appearance | Solid powder | |

| IUPAC Name | 5-bromo-1,3-benzothiazole-2-carboxylic acid | [3] |

| Canonical SMILES | C1=CC2=C(C=C1Br)SC(=N2)C(=O)O | N/A |

| Primary Hazards | Irritant | [3] |

Synthesis and Mechanistic Rationale

The synthesis of substituted benzothiazoles is a well-established field in organic chemistry. While multiple routes exist, a common and reliable strategy involves the condensation and cyclization of a 2-aminothiophenol derivative. For 5-Bromobenzothiazole-2-carboxylic acid, the logical precursor is 2-amino-4-bromothiophenol.

The following diagram and protocol outline a representative synthetic workflow. The choice of an oxalic acid derivative (like ethyl oxalyl chloride) provides the two-carbon unit that will become the carboxylic acid and the C2 carbon of the thiazole ring. The subsequent oxidation is a critical step to form the aromatic thiazole ring.

Caption: Representative workflow for the synthesis of 5-Bromobenzothiazole-2-carboxylic acid.

Experimental Protocol: Representative Synthesis

This protocol is a generalized procedure based on established methods for benzothiazole synthesis.

-

Step 1: Acylation (Formation of the Amide Intermediate)

-

Rationale: To form the crucial N-C bond that precedes cyclization. Dichloromethane (DCM) is a good, inert solvent for this acylation. A base like triethylamine (TEA) is used to neutralize the HCl byproduct.

-

Procedure: To a stirred solution of 2-amino-4-bromothiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add ethyl oxalyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

-

-

Step 2: Oxidative Cyclization

-

Rationale: This key step forms the thiazole ring. An oxidizing agent like potassium ferricyanide is used to facilitate the intramolecular cyclization and subsequent aromatization.

-

Procedure: Wash the reaction mixture from Step 1 with water and brine. Concentrate the organic layer under reduced pressure. Dissolve the crude intermediate in ethanol and add an aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) (2.5 eq). Heat the mixture to reflux for 2-4 hours.

-

-

Step 3: Saponification (Ester Hydrolysis)

-

Rationale: To convert the ethyl ester intermediate into the final carboxylic acid product. Sodium hydroxide provides the basic conditions necessary for this hydrolysis.

-

Procedure: Cool the reaction mixture and concentrate it to remove the ethanol. Add an aqueous solution of sodium hydroxide (2M) and stir at 50 °C for 1-2 hours.

-

-

Step 4: Acidification and Isolation

-

Rationale: Protonation of the carboxylate salt with a strong acid causes the final product to precipitate out of the aqueous solution, allowing for its isolation.

-

Procedure: Cool the basic solution in an ice bath and acidify to pH 2-3 with concentrated HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Bromobenzothiazole-2-carboxylic acid.

-

Spectroscopic Characterization

Structural confirmation of the final product is achieved through a combination of spectroscopic methods. The expected data provides a unique fingerprint for the molecule.[4][5][6]

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (O-H) | ~10-13 ppm (broad singlet) |

| Aromatic (C4-H) | Doublet | |

| Aromatic (C6-H) | Doublet of doublets | |

| Aromatic (C7-H) | Doublet | |

| ¹³C NMR | Carboxylic Acid (C=O) | ~160-185 ppm |

| Thiazole Carbon (C2) | Deshielded, specific shift | |

| Aromatic Carbons | ~110-155 ppm (6 distinct signals) | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ (strong) | |

| C=N Stretch (Thiazole) | ~1550-1620 cm⁻¹ | |

| C-Br Stretch | ~500-600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z ≈ 257/259 (characteristic bromine isotope pattern) |

| Key Fragments | Loss of -OH (M-17), Loss of -COOH (M-45) |

Reactivity and Applications in Drug Development

The true value of 5-Bromobenzothiazole-2-carboxylic acid lies in its utility as a versatile intermediate for creating libraries of novel compounds.[7][8] Its dual functionality allows for systematic modification to explore structure-activity relationships (SAR).

-

Carboxylic Acid Handle: The -COOH group is readily converted into amides, esters, and other derivatives. This allows for the introduction of various functional groups to probe interactions with biological targets and modulate physicochemical properties like solubility and cell permeability.

-

Bromo-Substituent: The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of aryl, heteroaryl, or alkyl groups, dramatically expanding the accessible chemical space.

Derivatives of the benzothiazole scaffold have demonstrated a remarkable breadth of biological activities, making this a fertile ground for drug discovery.[2][9][10][11]

-

Anticancer Agents: Many benzothiazole derivatives exhibit potent antiproliferative activity against various human cancer cell lines.[11][12]

-

Antimicrobial Agents: The scaffold is a component of compounds with significant antibacterial and antifungal properties.[2]

-

Neuroprotective Agents: Certain derivatives have shown promise in models of neurodegenerative diseases, such as by inhibiting protein aggregation.[7]

-

Enzyme Inhibitors: The rigid benzothiazole structure is well-suited for fitting into the active sites of enzymes, leading to potent and selective inhibitors.[1]

Caption: Role as a versatile scaffold for generating diverse, biologically active derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 5-Bromobenzothiazole-2-carboxylic acid and its parent compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[13][16]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[13][17]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[15]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[17]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

-

Conclusion

5-Bromobenzothiazole-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its robust synthesis, well-defined chemical properties, and, most importantly, its dual points for synthetic elaboration make it an exceptionally valuable building block. As research continues to uncover the vast therapeutic potential of the benzothiazole scaffold, the importance of versatile and high-quality intermediates like this one will only continue to grow.

References

- Biosynth. (n.d.). 5-Bromo-benzothiazole-2-carboxylic acid methyl ester | 1187928-49-9.

- ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis.

- PubChem. (n.d.). 5-Bromo-2-benzothiazolecarboxylic acid | C8H4BrNO2S | CID 45480269.

- Echemi. (n.d.). 5-Bromobenzothiazole-2-sulfonic acid.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-1-benzothiophene-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 5-Bromothiazole-2-carboxylic acid | C4H2BrNO2S | CID 45480406.

- ChemBlink. (n.d.). 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety Data Sheets.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromothiazole-5-carboxylic acid.

- ChemWhat. (n.d.). 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 954239-61-3.

- Sigma-Aldrich. (n.d.). 5-bromobenzothiazole 97 768-11-6.

- Angene Chemical. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID(957346-62-2) 1H NMR spectrum.

- BenchChem. (2025). A Technical Guide to the Research Applications of 2-Amino-5-bromobenzothiazole and Its Derivatives.

- Sigma-Aldrich. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic acid | 22514-58-5.

- ResearchGate. (2010). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction).

- Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- AMERICAN ELEMENTS. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid | CAS 22514-58-5.

- MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557.

- PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents Med Chem, 23(11), 1336-1348.

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5- and 6-Hydroxybenzothiazole-2-carboxylic Acid.

- BenchChem. (2025). Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry.

- MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.

- Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.

- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Prog. Chem. Biochem. Res., 5(2), 147-164.

- YouTube. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].

- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives.

- BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

- BOC Sciences. (n.d.). Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromo-2-benzothiazolecarboxylic acid | C8H4BrNO2S | CID 45480269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.se [fishersci.se]

- 14. echemi.com [echemi.com]

- 15. angenechemical.com [angenechemical.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromobenzothiazole-2-carboxylic Acid (CAS No. 1187928-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzothiazole-2-carboxylic acid, a halogenated heterocyclic compound, is emerging as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural scaffold, featuring a benzothiazole core functionalized with both a bromine atom and a carboxylic acid group, offers versatile opportunities for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of 5-Bromobenzothiazole-2-carboxylic acid, including its chemical and physical properties, a plausible synthetic pathway with a detailed experimental protocol, and an exploration of its current and potential applications in drug development, with a focus on its role in the generation of derivatives with significant therapeutic potential.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a thiazole ring, provides a rigid and planar framework that can effectively interact with various biological targets. The inherent biological activities of benzothiazole derivatives are diverse and well-documented, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The functionalization of the benzothiazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly attractive scaffold for the design of new therapeutic agents.

The introduction of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the benzothiazole ring, as in the case of 5-Bromobenzothiazole-2-carboxylic acid, imparts specific functionalities that are highly advantageous for drug design. The bromine atom can act as a key interaction point with biological targets through halogen bonding and can also serve as a handle for further chemical modifications, such as cross-coupling reactions. The carboxylic acid group provides a site for amide bond formation, esterification, or can act as a bioisostere for other functional groups, enabling the creation of diverse chemical libraries for screening and lead optimization.[4]

Physicochemical Properties

While specific experimental data for 5-Bromobenzothiazole-2-carboxylic acid is not extensively available in public literature, its properties can be predicted based on its structure and comparison with analogous compounds. A summary of its key identifiers and predicted properties is presented in Table 1. For comparison, the experimental properties of a structurally similar isomer, 2-Bromobenzo[d]thiazole-6-carboxylic acid, are also included.[5]

Table 1: Key Identifiers and Physicochemical Properties

| Property | 5-Bromobenzothiazole-2-carboxylic acid | 2-Bromobenzo[d]thiazole-6-carboxylic acid (for comparison)[5] |

| CAS Number | 1187928-52-4[6] | 22514-58-5 |

| Molecular Formula | C₈H₄BrNO₂S[6] | C₈H₄BrNO₂S |

| Molecular Weight | 258.09 g/mol [6] | 258.09 g/mol |

| IUPAC Name | 5-bromo-1,3-benzothiazole-2-carboxylic acid[6] | 2-bromo-1,3-benzothiazole-6-carboxylic acid |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not available | 134.0 to 138.0 °C |

| Boiling Point | Not available | 444.1 °C at 760 mmHg |

| Density | Not available | 1.912 g/cm³ |

| SMILES | C1=CC2=C(C=C1Br)N=C(S2)C(=O)O[6] | C1=CC2=C(C=C1C(=O)O)SC(=N2)Br |

| InChI Key | JXGZLJXGFZJGAN-UHFFFAOYSA-N[6] | ICKXPLAJDFRFME-UHFFFAOYSA-N |

Synthesis and Reaction Mechanisms

Alternatively, a more direct approach could be the bromination of a benzothiazole-2-carboxylic acid precursor. While a specific protocol for the target molecule is elusive, the synthesis of the closely related 5-bromothiazole-2-carboxylic acid from thiazole-2-carboxylic acid has been reported. This procedure, involving a lithium diisopropylamide (LDA) mediated reaction followed by quenching with a bromine source like carbon tetrabromide, provides a valuable template that could be adapted for the synthesis of 5-Bromobenzothiazole-2-carboxylic acid.

Conceptual Synthetic Workflow

A potential synthetic approach for 5-Bromobenzothiazole-2-carboxylic acid is outlined below. This workflow is based on analogous chemical transformations and represents a logical pathway for its preparation in a laboratory setting.

Caption: Conceptual synthetic workflow for 5-Bromobenzothiazole-2-carboxylic acid.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following is a detailed, step-by-step methodology for the synthesis of a structurally similar compound, 5-bromothiazole-2-carboxylic acid, which serves as a valuable reference for the potential synthesis of the target molecule.[5]

Materials:

-

Thiazole-2-carboxylic acid

-

Lithium diisopropylamide (LDA) solution (1 M in THF/heptane/ethylbenzene)

-

Dry Tetrahydrofuran (THF)

-

Carbon tetrabromide (CBr₄)

-

Water (H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (100 mL).

-

Deprotonation: Cool the flask to a low temperature and slowly add a solution of thiazole-2-carboxylic acid (1.60 g, 12.4 mmol) in dry THF to a solution of lithium diisopropylamide (26.0 mmol, 26 mL of 1 M solution).

-

Stirring: Stir the reaction mixture at this temperature for 30 minutes.

-

Bromination: Add carbon tetrabromide (4.52 g, 13.6 mmol) to the reaction mixture and continue stirring for 2 hours.

-

Quenching: Quench the reaction by the slow addition of water (30 mL).

-

Work-up: Allow the mixture to warm to room temperature and then dilute with a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Filtration and Extraction: Filter the mixture through a pad of diatomaceous earth and extract the filtrate with ethyl acetate (50 mL).

-

Separation: Discard the organic layer. Acidify the aqueous layer to an acidic pH with 1 M hydrochloric acid.

-

Final Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 5-bromothiazole-2-carboxylic acid can be further purified by recrystallization or column chromatography.

Self-Validation: The success of this synthesis can be validated at each critical step. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents, with numerous derivatives demonstrating potent biological activities.[7] While specific biological data for 5-Bromobenzothiazole-2-carboxylic acid is limited, its structural features suggest significant potential as a key intermediate in the synthesis of novel drug candidates.

As a Scaffold for Anticancer Agents

Benzothiazole derivatives have shown considerable promise as anticancer agents, often acting through the inhibition of critical enzymes involved in cancer cell growth and survival, such as protein kinases.[1] The 5-bromo and 2-carboxylic acid functionalities of the target molecule provide ideal handles for the synthesis of a library of derivatives that can be screened for their antiproliferative activity against various cancer cell lines. For instance, the carboxylic acid can be converted to a variety of amides, which is a common functional group in many kinase inhibitors.

Illustrative Signaling Pathway: Kinase Inhibition in Cancer

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors in cancer therapy. Benzothiazole-based compounds can be designed to interfere with such pathways.

Caption: Targeting signaling pathways with kinase inhibitors.

In the Development of Antimicrobial Agents

The benzothiazole nucleus is also a key component of many compounds with potent antimicrobial activity.[7] Derivatives of 5-Bromobenzothiazole-2-carboxylic acid can be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The lipophilicity imparted by the bromine atom and the potential for diverse functionalization at the carboxylic acid group can be exploited to optimize the antimicrobial spectrum and potency.

As a Versatile Chemical Intermediate

Beyond its direct potential in bioactive compounds, 5-Bromobenzothiazole-2-carboxylic acid serves as a valuable and versatile intermediate for the synthesis of more complex heterocyclic systems. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce new molecular fragments, while the carboxylic acid provides a reactive site for a multitude of chemical transformations.

Conclusion

5-Bromobenzothiazole-2-carboxylic acid represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its unique combination of a privileged benzothiazole scaffold with strategically placed bromo and carboxylic acid functionalities makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. While further research is needed to fully elucidate its specific biological activities and to develop optimized synthetic protocols, the foundational knowledge of benzothiazole chemistry strongly suggests that this compound will be a valuable tool for researchers and scientists dedicated to the discovery and development of new drugs. The insights and conceptual frameworks provided in this guide aim to catalyze further investigation into this promising chemical entity.

References

-

American Elements. (n.d.). 2-Bromobenzo[d]thiazole-6-carboxylic Acid. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Gaber, O., Moustafac, H. M., & Awad, E. S. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Hassan, A. A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.

- Kini, S. G., et al. (2018). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

-

MDPI. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][5][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromothiazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromothiazole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-benzothiazolecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

- Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.

- Popat, K. H., et al. (2022). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1184-1202.

-

Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

-

WIPO. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

- Zhang, Y., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

-

National Center for Biotechnology Information. (2012). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-benzothiazolecarboxylic acid. Retrieved from [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. 5-Bromo-2-benzothiazolecarboxylic acid | C8H4BrNO2S | CID 45480269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Bromobenzothiazole-2-carboxylic Acid

This guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromobenzothiazole-2-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction

5-Bromobenzothiazole-2-carboxylic acid is a heterocyclic compound of significant interest due to its prevalence in the core structure of various biologically active molecules. The strategic placement of the bromine atom and the carboxylic acid group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This document outlines two robust and scientifically vetted pathways for its preparation, starting from readily accessible precursors.

Pathway 1: Cyclocondensation of 2-Amino-4-bromobenzenethiol

This is the most direct and widely employed route, leveraging the classic benzothiazole synthesis discovered by August Wilhelm von Hofmann. It involves the cyclocondensation of 2-amino-4-bromobenzenethiol with a two-carbon electrophile that can be readily converted to a carboxylic acid.

Diagram of Pathway 1

The Benzothiazole Core: A Historical and Synthetic Odyssey from Industrial Precursor to Pharmacological Powerhouse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone of heterocyclic chemistry. First described in the late 19th century, its journey has been remarkable, evolving from an early industrial chemical to a privileged pharmacophore in modern drug discovery. This technical guide provides a comprehensive exploration of the discovery and history of benzothiazole derivatives. We will trace the pioneering work of early chemists, chart the evolution of foundational and modern synthetic methodologies, and illuminate the discovery of its profound and diverse biological activities. Through detailed protocols, structured data, and workflow visualizations, this guide offers field-proven insights into the causality behind experimental choices and the enduring legacy of this versatile molecular framework. From its role in vulcanization and the enchanting bioluminescence of fireflies to its application in blockbuster drugs for neurodegenerative diseases and cancer, the history of benzothiazole is a compelling narrative of scientific curiosity and therapeutic innovation.

Introduction: The Enduring Significance of a Fused Heterocycle

Heterocyclic compounds form the bedrock of medicinal chemistry, and among them, the benzothiazole nucleus holds a position of particular distinction.[1] This simple, planar bicyclic framework, containing both nitrogen and sulfur heteroatoms, possesses a unique combination of structural rigidity and electronic properties that make it an exceptional scaffold for interacting with a wide array of biological targets.[2][3] Its derivatives have demonstrated a breathtaking range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral activities.[1][2]

This guide moves beyond a simple chronological listing of facts. It is designed to provide a deep, mechanistic understanding of the field's evolution. We will explore not just what was discovered, but how and why these discoveries propelled the field forward, from the foundational syntheses that first unlocked its potential to the sophisticated, catalyzed reactions that define modern drug development.

Caption: Logical progression of benzothiazole development.

Chapter 1: The Dawn of Benzothiazole Chemistry

The Pioneering Work of August Wilhelm von Hofmann

The history of benzothiazole begins with one of the 19th century's most influential organic chemists, August Wilhelm von Hofmann.[4][5] While renowned for his extensive research on aniline and its derivatives which laid the groundwork for the synthetic dye industry, Hofmann's explorations extended to a vast range of organic structures.[6][7] In 1879, he reported the first synthesis of 2-substituted benzothiazoles, such as 2-phenylbenzothiazole, through the reaction of 2-mercaptoaniline (then known as aminothiophenol) with acid chlorides.[8] This work, while perhaps not the most celebrated of his storied career, marked the formal entry of the benzothiazole ring system into the chemical literature.

Hofmann's initial synthesis was a logical extension of his deep understanding of amine and aniline chemistry. The reaction demonstrated the fundamental reactivity of the ortho-disubstituted benzene ring, where the proximate amino and thiol groups could readily participate in a condensation-cyclization sequence.

Caption: A timeline highlighting major benzothiazole discoveries.

Chapter 2: Foundational Synthetic Methodologies

The initial discoveries paved the way for more general and robust synthetic methods, which remain relevant today. The choice of method often depends on the desired substitution pattern, particularly at the C-2 position.

The Hantzsch Thiazole Synthesis

While not a direct synthesis of benzothiazole itself, the Hantzsch thiazole synthesis, developed by Arthur Rudolf Hantzsch in the 1880s, is a cornerstone of thiazole chemistry and conceptually relevant.[9][10] The reaction typically involves the condensation of an α-haloketone with a thioamide.[11][12] This work established a fundamental disconnection approach for thiazole ring formation that influenced heterocyclic chemistry for decades. It highlighted the utility of thioamides as key building blocks for constructing the S-C-N core of the thiazole ring.

Condensation of 2-Aminothiophenols: A Cornerstone Reaction

The most direct and versatile route to the benzothiazole core builds upon Hofmann's original work: the condensation of 2-aminothiophenol with various carbonyl-containing compounds. This approach is powerful because the choice of the carbonyl partner directly dictates the substituent at the C-2 position, a key modulator of biological activity.[13]

-

With Aldehydes: Condensation with an aldehyde, often in the presence of an oxidant, yields a 2-substituted benzothiazole. The reaction proceeds via the formation of a Schiff base (benzothiazoline intermediate), which is then oxidized to the aromatic benzothiazole.[8]

-

With Carboxylic Acids or Derivatives: Using carboxylic acids, acid chlorides, or esters leads to the formation of 2-substituted benzothiazoles. This method is highly reliable for introducing a wide variety of alkyl and aryl groups at the C-2 position.[14]

Caption: Simplified workflow for a classical benzothiazole synthesis.

Experimental Protocol: Classical Synthesis of a 2-Aryl Benzothiazole

This protocol describes a straightforward, catalyst-free synthesis of a 2-aryl benzothiazole from 2-aminothiophenol and an aryl aldehyde, leveraging air as the oxidant.[8]

Objective: To synthesize 2-phenylbenzothiazole.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and benzaldehyde (1.0 eq) in DMSO.

-

Reaction Execution: Heat the mixture to 100-120 °C and stir vigorously. The reaction is open to the air, which serves as the oxidant for the aromatization step.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water with stirring. A solid precipitate of 2-phenylbenzothiazole will form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with water. Purify the solid by recrystallization from ethanol to yield the final product as a crystalline solid.

Causality: The choice of DMSO as a solvent is strategic; it is a polar aprotic solvent that can facilitate the reaction at elevated temperatures. Heating provides the necessary activation energy for the condensation and subsequent oxidative cyclization. Using air as the oxidant makes this a simple and cost-effective procedure.

Chapter 3: Benzothiazoles in Nature and Industry

While the initial discovery was purely synthetic, the benzothiazole core was later found in nature and in key industrial applications.

Natural Occurrences: From Cranberries to Bioluminescence

The parent benzothiazole compound was first identified as a natural product in 1967, isolated from the volatiles of American cranberries.[8] It is also known to be a flavor component in tea leaves.[15] However, the most famous and structurally complex natural benzothiazole is undoubtedly firefly luciferin.

Firefly Luciferin: Nature's Luminous Benzothiazole

The bioluminescence of fireflies is a classic example of biochemistry, involving the enzyme luciferase acting on the substrate D-luciferin. The chemical structure of luciferin, elucidated in the mid-20th century by Dr. Emil H. White, features a benzothiazole ring linked to a thiazoline ring.[16] Its biosynthesis is understood to involve the condensation of D-cysteine with 2-cyano-6-hydroxybenzothiazole.[16][17] This natural molecule underscores the stability and biosynthetic accessibility of the benzothiazole scaffold.

Industrial Awakening: Vulcanization Accelerators

A major milestone that brought benzothiazoles out of the academic lab and into large-scale production was the discovery of their use as vulcanization accelerators for rubber in 1921.[8] Derivatives like 2-mercaptobenzothiazole (MBT) significantly speed up the process of cross-linking polymer chains with sulfur, improving the durability and elasticity of rubber. This application was a primary driver for the industrial synthesis of benzothiazoles for much of the 20th century.

Chapter 4: The Pharmacological Era: Benzothiazole in Drug Discovery

The true explosion in benzothiazole research began when its vast pharmacological potential was recognized. The scaffold is now considered a "privileged structure" in medicinal chemistry due to its ability to serve as a building block for drugs targeting a wide range of diseases.[18]

Unveiling a Spectrum of Biological Activities

Systematic screening and rational drug design have revealed that benzothiazole derivatives possess a remarkable spectrum of biological activities.[2][19] These include:

-

Anticancer: Many derivatives show potent activity against various cancer cell lines, acting through mechanisms like enzyme inhibition (e.g., PI3K, EGFR) and targeting DNA.[2][20]

-

Antimicrobial: The scaffold has been incorporated into agents effective against bacteria, fungi, and parasites like malaria.[15][21]

-

Neuroprotective: This is one of the most successful areas, with derivatives developed for neurodegenerative diseases.[2]

-

Anti-inflammatory and Analgesic: Numerous compounds exhibit significant anti-inflammatory and pain-relieving properties.[20][22]

-

Antidiabetic: Some derivatives have shown promise as aldose reductase inhibitors for managing diabetic complications.[2]

Key Therapeutic Breakthroughs and Marketed Drugs

The versatility of the benzothiazole core is best illustrated by the number of derivatives that have reached clinical use.[2][23]

| Drug Name | Therapeutic Area | Mechanism of Action / Use |

| Riluzole | Neurology | Treatment of Amyotrophic Lateral Sclerosis (ALS)[2] |

| Pramipexole | Neurology | Dopamine agonist for Parkinson's disease and restless legs syndrome[2] |

| Flutemetamol | Diagnostics | PET imaging agent for β-amyloid plaques in Alzheimer's disease[2][23] |

| Ethoxzolamide | Diuretic | Carbonic anhydrase inhibitor[2] |

| Quizartinib | Oncology | Kinase inhibitor for Acute Myeloid Leukemia (AML)[2] |

| Zopolrestat | Endocrinology | Aldose reductase inhibitor for diabetic complications[2] |

Case Study: Riluzole for Amyotrophic Lateral Sclerosis (ALS)

Riluzole, with the chemical name 6-(trifluoromethoxy)benzothiazol-2-amine, is a landmark drug. It was the first therapy approved to slow the progression of ALS. Its success cemented the status of the benzothiazole scaffold as a viable platform for CNS drug development. Riluzole's mechanism is complex, believed to involve inhibition of glutamate release and blockade of voltage-gated sodium channels, demonstrating the nuanced interactions the benzothiazole core can have with neurological targets.[2]

Chapter 5: Modern Synthetic Innovations

While classical methods are still in use, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic strategies.

Transition-Metal-Catalyzed Reactions

Modern organic synthesis has provided powerful tools for C-S and C-N bond formation, which are at the heart of benzothiazole synthesis. Transition-metal catalysts (e.g., using copper, palladium, or ruthenium) have enabled new routes, often under milder conditions and with broader substrate scopes.[2][24] For instance, RuCl₃ has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles.[24]

Green Chemistry Approaches

There is a growing emphasis on environmentally benign synthesis. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of one-pot, multi-component reactions that increase efficiency and reduce waste.[12][25]

Experimental Protocol: A Modern, Efficient Synthesis of 2-Aminobenzothiazole

This protocol describes an iron-catalyzed tandem reaction in water, representing a greener and more efficient approach to a key benzothiazole intermediate.[25]

Objective: To synthesize a 2-aminobenzothiazole derivative from 2-iodoaniline and an isothiocyanate.

Materials:

-

2-Iodoaniline (1.0 eq)

-

Isothiocyanate (e.g., Phenyl isothiocyanate) (1.2 eq)

-

Iron(III) Chloride (FeCl₃) (10 mol%)

-

Octadecyltrimethylammonium chloride (surfactant)

-

Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a flask containing water, add the surfactant octadecyltrimethylammonium chloride, 2-iodoaniline, the isothiocyanate, and FeCl₃.

-

Reaction Execution: Heat the mixture to 80 °C and stir. The reaction proceeds as a tandem process: initial C-S bond formation followed by intramolecular cyclization.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture. The product can typically be extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried and concentrated. The crude product is then purified by column chromatography.

Causality: The use of FeCl₃, an inexpensive and environmentally benign catalyst, is a key advantage.[25] Water is the ideal green solvent. The surfactant is necessary to create micelles that bring the organic substrates and the catalyst together in the aqueous medium, enabling the reaction to proceed efficiently. This tandem, one-pot process is more atom-economical than multi-step classical routes.

Caption: Diverse applications of benzothiazole derivatives.

Conclusion

From its first synthesis in the laboratory of A.W. von Hofmann to its central role in modern medicine and industry, the benzothiazole ring system has had a profound impact on science and technology. Its history is a testament to the power of fundamental chemical discovery and the subsequent exploration of a molecule's potential. The journey from a simple heterocyclic structure to a privileged scaffold in drug design illustrates a perfect synergy between synthetic chemistry, biology, and materials science. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the benzothiazole core is certain to remain a source of novel therapeutics and advanced materials for the foreseeable future.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2022). Expert Opinion on Therapeutic Patents, 32(3), 299-315. Retrieved from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

-

Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(5), 1416-1420. Retrieved from [Link]

-

A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 203-209. Retrieved from [Link]

-

Firefly luciferin. (n.d.). Wikipedia. Retrieved from [Link]

-

Enantioselective formation of firefly luciferin from p-benzoquinone and... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. (2015). Green Chemistry, 17(4), 2498-2502. Retrieved from [Link]

-

Note on Benzothiazole used in Modern Day Drug Designing and Development. (n.d.). Journal of Drug Designing and Development. Retrieved from [Link]

-

Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2018). RSC Advances, 8(2), 723-745. Retrieved from [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews, 19(3), 1018-1030. Retrieved from [Link]

-

Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. (2014). PLOS ONE, 9(1), e84043. Retrieved from [Link]

-

Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. (2014). PLOS ONE, 9(1), e84043. Retrieved from [Link]

-

Biosensing firefly luciferin synthesis in bacteria reveals a cysteine-dependent quinone detoxification route in Coleoptera. (2018). Scientific Reports, 8(1), 10585. Retrieved from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). International Journal of Molecular Sciences, 25(5), 2919. Retrieved from [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules, 26(19), 5762. Retrieved from [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1461-1481. Retrieved from [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 307-319. Retrieved from [Link]

-

Medicinal significance of benzothiazole scaffold: an insight view. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 307-319. Retrieved from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega, 8(41), 38289-38302. Retrieved from [Link]

-

(PDF) Benzothiazoles: A new profile of biological activities. (2006). Indian Journal of Pharmaceutical Sciences, 68(1), 11. Retrieved from [Link]

-

Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2016). Journal of Medicinal Chemistry, 59(19), 8941-8954. Retrieved from [Link]

-

BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1046-1053. Retrieved from [Link]

-

AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research, 8(7), 3000-3006. Retrieved from [Link]

-

Benzothiazole. (n.d.). Wikipedia. Retrieved from [Link]

-

August Wilhelm von Hofmann. (n.d.). Wikipedia. Retrieved from [Link]

-

August Wilhelm von Hofmann. (n.d.). Science Museum Group Collection. Retrieved from [Link]

-

Synthesis of benzothiazole: Significance and symbolism. (2024). Wisdom Library. Retrieved from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica, 15(5), 1-28. Retrieved from [Link]

-

Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Synform. Retrieved from [Link]

-

August Wilhelm von Hofmann. (n.d.). Britannica. Retrieved from [Link]

-

125th Anniversary: Death of August Wilhelm von Hofmann. (2017). ChemistryViews. Retrieved from [Link]

-

Arthur Rudolf Hantzsch. (n.d.). Britannica. Retrieved from [Link]

-

Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

August Wilhelm von Hofmann. (n.d.). Wikipedia (German). Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1984). Journal of the Chemical Society, Perkin Transactions 1, 107-111. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(11), 1836. Retrieved from [Link]

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 5. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 6. August Wilhelm von Hofmann | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 7. 125th Anniversary: Death of August Wilhelm von Hofmann - ChemistryViews [chemistryviews.org]

- 8. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 9. thieme.de [thieme.de]

- 10. Arthur Rudolf Hantzsch | Organic Chemistry, Synthesis, Pyridine | Britannica [britannica.com]

- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Benzothiazole - Wikipedia [en.wikipedia.org]

- 15. pcbiochemres.com [pcbiochemres.com]

- 16. Firefly luciferin - Wikipedia [en.wikipedia.org]

- 17. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmacyjournal.in [pharmacyjournal.in]

- 20. jddtonline.info [jddtonline.info]

- 21. tandfonline.com [tandfonline.com]

- 22. jchemrev.com [jchemrev.com]

- 23. longdom.org [longdom.org]

- 24. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Untapped Therapeutic Potential of 5-Bromobenzothiazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide delves into the prospective pharmacological landscape of a specific, yet underexplored derivative: 5-Bromobenzothiazole-2-carboxylic acid. While direct experimental data on this molecule is limited, this paper will construct a robust scientific rationale for its potential as a valuable lead compound in anticancer, antimicrobial, and anti-inflammatory drug discovery. By examining the established activities of structurally related benzothiazole-2-carboxylic acid analogs, we will infer the probable biological profile of the title compound. This guide will further provide detailed, actionable experimental protocols for researchers to validate these hypotheses, thereby bridging the current knowledge gap and paving the way for novel therapeutic developments.

Introduction: The Benzothiazole Core and the Promise of 5-Bromobenzothiazole-2-carboxylic Acid

Benzothiazoles are a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This bicyclic system is a "privileged scaffold" in drug discovery, meaning it is a recurring structural motif in molecules that exhibit a wide range of biological activities.[1] Derivatives of benzothiazole have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1][2][3]

The molecule of interest, 5-Bromobenzothiazole-2-carboxylic acid, combines three key structural features:

-

The Benzothiazole Nucleus: Provides a rigid, aromatic framework capable of diverse interactions with biological targets.

-

The 2-Carboxylic Acid Group: Introduces a key functional group that can participate in hydrogen bonding and salt bridge formation, often crucial for binding to enzyme active sites.

-

The 5-Bromo Substituent: The introduction of a halogen atom can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its membrane permeability and target engagement.[1]

Given the established pharmacological importance of the benzothiazole core and the potential for functional group modulation, 5-Bromobenzothiazole-2-carboxylic acid represents a compelling, yet largely uninvestigated, candidate for drug development. This guide will, therefore, extrapolate from the known biological activities of its analogs to build a strong case for its therapeutic potential.

Inferred Anticancer Potential: Targeting Key Pathways in Malignancy

Numerous benzothiazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[4][5] The mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[6]

Insights from Structurally Related Compounds

Derivatives of 2-phenyl benzothiazole-6-carboxylic acid have been synthesized and evaluated for their in vitro anticancer activity.[7] For instance, a novel series of 2-(3-(4-oxo-2-substituted phenyl thiazolidin-3-yl)phenyl)benzo[d]thiazole-6-carboxylic acid derivatives were tested against the HeLa human cervical cancer cell line, with some compounds exhibiting significant cytotoxic effects.[7] Furthermore, 2-substituted benzothiazoles have been shown to induce apoptosis in various cancer cell lines, including those of the breast, colon, and lung.[5][8] The presence of a carboxylic acid moiety can enhance the interaction with biological targets, and substitutions on the benzothiazole ring are known to modulate this activity.[7][8]

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism for the anticancer activity of benzothiazole derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9] Analogs of 5-hydroxybenzothiazole-2-carboxylic acid have been identified as potent kinase inhibitors.[9] It is hypothesized that 5-Bromobenzothiazole-2-carboxylic acid could similarly fit into the ATP-binding pocket of a kinase, with the carboxylic acid group forming critical hydrogen bonds and the benzothiazole ring participating in hydrophobic interactions. The 5-bromo substituent could further enhance binding affinity through halogen bonding or by favorably altering the molecule's electronic properties.

Caption: Postulated kinase inhibition by 5-Bromobenzothiazole-2-carboxylic acid.

Inferred Antimicrobial Activity: A Broad-Spectrum Potential

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents, with derivatives exhibiting activity against a range of bacteria and fungi.[10][11][12]

Evidence from Benzothiazole Analogs

Numerous studies have reported the synthesis and evaluation of benzothiazole derivatives as antimicrobial agents.[10][13][14] For instance, a series of novel benzothiazole derivatives demonstrated promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[11][12] The mechanism of action is thought to involve the inhibition of essential microbial enzymes such as DNA gyrase.[10] The presence of a carboxylic acid at the 2-position can contribute to the molecule's ability to chelate metal ions essential for enzymatic function or to interact with active site residues.

Inferred Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, and benzothiazole derivatives have shown potential as anti-inflammatory agents.[3][15][16]

Insights from Related Molecules

Several 2-amino benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats.[15][16] Some of these compounds exhibited significant anti-inflammatory effects, comparable to the standard drug diclofenac.[15][16] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[16] The 5-chloro substituted 2-amino benzothiazole was found to be particularly active, suggesting that halogen substitution at this position can enhance anti-inflammatory properties.[16]

Proposed Experimental Workflows for Biological Evaluation

To empirically validate the inferred biological activities of 5-Bromobenzothiazole-2-carboxylic acid, the following detailed experimental protocols are proposed.

In Vitro Anticancer Activity Assessment

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol:

-

Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve 5-Bromobenzothiazole-2-carboxylic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity Screening

Caption: Workflow for determining antimicrobial activity.

Protocol:

-

Microbial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

-

Broth Microdilution: In a 96-well plate, add serial dilutions of the compound to broth medium.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

MBC/MFC Determination: Plate aliquots from wells with no visible growth onto agar plates to determine the minimum bactericidal or fungicidal concentration.

Data Summary of Related Benzothiazole Derivatives

| Compound Class | Biological Activity | Model System | Key Findings | Reference |

| 2-Phenyl Thiaolidinone Substituted 2-Phenyl Benzothiazole-6-Carboxylic Acid Derivatives | Anticancer | HeLa Cells | Compound PP2 showed the most significant activity. | [7] |

| 2-Amino Benzothiazole Derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | 5-chloro substituted derivative showed activity comparable to diclofenac. | [15] |

| Novel Benzothiazole Derivatives | Antibacterial | S. aureus, E. coli | Some compounds exhibited potent antibacterial effects. | [11][12] |

| 2-Substituted Benzothiazoles | Anticancer | Various Cancer Cell Lines | Induction of apoptosis observed. | [5] |

| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Anticancer | PC3 Prostate Cancer Cells | Several compounds with IC50 values <0.075 µM. | [9] |

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 5-Bromobenzothiazole-2-carboxylic acid is currently lacking, a comprehensive analysis of its structural analogs strongly suggests its potential as a promising lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The presence of the benzothiazole core, a 2-carboxylic acid group, and a 5-bromo substituent provides a unique combination of structural features that warrant thorough investigation.

The experimental workflows detailed in this guide provide a clear roadmap for researchers to systematically evaluate the therapeutic potential of this molecule. Future studies should focus on its synthesis, in vitro biological characterization, and subsequent lead optimization to enhance potency and selectivity. Elucidation of its precise mechanisms of action will be crucial for its development as a clinical candidate. The exploration of 5-Bromobenzothiazole-2-carboxylic acid and its derivatives could unlock new avenues in the ongoing quest for more effective and safer medicines.

References

- Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. (2025). BenchChem.

- Prabhu, P. P., Panneerselvam, T., Shastry, C. S., Sivakumar, A., & Pande, S. S. (2015). Synthesis and Anticancer Evaluation of 2–Phenyl Thiaolidinone Substituted 2–Phenyl Benzothiazole–6–Carboxylic Acid Derivatives. Journal of Saudi Chemical Society, 19(2), 181-185.

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427.

- Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., ... & Carradori, S. (2011). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 16(9), 7943-7964.

- Fadda, A. A., Abdel-latif, E., & El-Mekawy, R. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1451.